molecular formula C17H16N2O5 B5708329 N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide

N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5708329
M. Wt: 328.32 g/mol
InChI Key: AYZDPOUDBQTXLU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide, also known as ANE, is a synthetic compound that belongs to the class of nitrobenzamides. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cell proliferation. N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to protect against oxidative stress, which can contribute to the development of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide in lab experiments is its versatility. It can be used in a variety of different assays and experimental models. Additionally, N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide is relatively stable and easy to handle, which makes it a convenient compound to work with. However, N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide does have some limitations. For example, it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has not been extensively studied in humans, which means that its potential therapeutic applications are not yet fully understood.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide. One area of interest is its potential use in treating neurodegenerative diseases. N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine whether it could be effective in humans. Another area of interest is N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide's potential use in treating cancer. N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to induce apoptosis in cancer cells, and further research is needed to determine whether it could be used as a cancer treatment. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide and to determine its potential therapeutic applications in other areas.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with acetic anhydride and ethyl 4-aminobenzoate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide in its pure form.

Scientific Research Applications

N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-16-8-7-13(10-15(16)19(22)23)17(21)18-14-6-4-5-12(9-14)11(2)20/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDPOUDBQTXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide

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